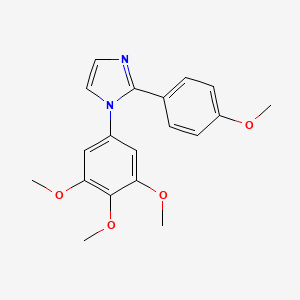
5-Chloro-1-(naphthalen-1-YL)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(naphthalen-1-yl)pentan-1-one is an organic compound with a molecular formula of C15H15ClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom and a pentanone group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(naphthalen-1-yl)pentan-1-one typically involves the reaction of 1-naphthaldehyde with 1-chloropentan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-(naphthalen-1-yl)pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-1-(naphthalen-1-yl)pentanoic acid.
Reduction: Formation of 5-chloro-1-(naphthalen-1-yl)pentanol.
Substitution: Formation of 5-methoxy-1-(naphthalen-1-yl)pentan-1-one or 5-ethoxy-1-(naphthalen-1-yl)pentan-1-one.
Aplicaciones Científicas De Investigación
5-Chloro-1-(naphthalen-1-yl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-(naphthalen-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-1-yl)pentan-1-one: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1-(naphthalen-1-yl)pentan-1-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
5-Fluoro-1-(naphthalen-1-yl)pentan-1-one: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
918648-46-1 |
|---|---|
Fórmula molecular |
C15H15ClO |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
5-chloro-1-naphthalen-1-ylpentan-1-one |
InChI |
InChI=1S/C15H15ClO/c16-11-4-3-10-15(17)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2 |
Clave InChI |
PQQMFSRWNFBETJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


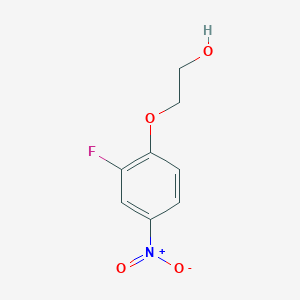
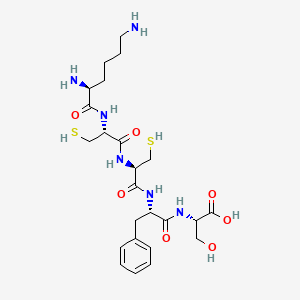
![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)
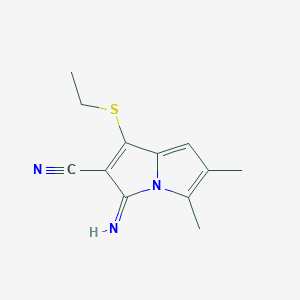
![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
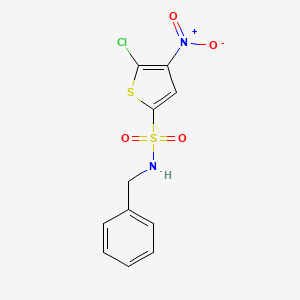
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
